molecular formula C12H17NO2 B11728398 1-(3,5-Dimethoxyphenyl)cyclobutanamine

1-(3,5-Dimethoxyphenyl)cyclobutanamine

Cat. No.: B11728398
M. Wt: 207.27 g/mol
InChI Key: YBRYDEFUHPHFDW-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)cyclobutanamine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is characterized by the presence of a cyclobutanamine core substituted with a 3,5-dimethoxyphenyl group

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)cyclobutanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)cyclobutanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: This compound may be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties, such as its effects on neurotransmitter systems, is ongoing.

    Industry: While not widely used in industrial applications, it can be employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclobutanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, leading to a series of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

1-(3,5-Dimethoxyphenyl)cyclobutanamine can be compared to other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)cyclobutanamine: Similar structure but with different substitution patterns on the phenyl ring.

    1-(3,5-Dimethoxyphenyl)cyclopropanamine: A smaller ring structure, which may result in different chemical properties and reactivity.

    1-(3,5-Dimethoxyphenyl)cyclohexanamine: A larger ring structure, potentially leading to different biological activities.

The uniqueness of this compound lies in its specific ring size and substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)cyclobutan-1-amine

InChI

InChI=1S/C12H17NO2/c1-14-10-6-9(7-11(8-10)15-2)12(13)4-3-5-12/h6-8H,3-5,13H2,1-2H3

InChI Key

YBRYDEFUHPHFDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2(CCC2)N)OC

Origin of Product

United States

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